molecular formula C22H22N6O2S B2468881 N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1428351-84-1

N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2468881
CAS No.: 1428351-84-1
M. Wt: 434.52
InChI Key: OOACRWNFHABIFJ-UHFFFAOYSA-N
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Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases . The compound also contains a phthalazine ring and a thiadiazole ring, both of which are heterocyclic compounds that often appear in medicinal chemistry.


Synthesis Analysis

The synthesis of such a compound would likely involve the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The exact synthetic route would depend on the specific substituents and their positions on the rings.


Molecular Structure Analysis

The structure of the compound would be characterized by the pyrrolidine ring and its derivatives, including the phthalazine and thiadiazole rings . The stereochemistry of the molecule would be determined by the spatial orientation of substituents on the pyrrolidine ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present and their reactivity. For example, the amide bond could participate in hydrogen bond interactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the pyrrolidine ring could contribute to the three-dimensional coverage of the molecule due to the non-planarity of the ring .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. For example, if it were a PARP inhibitor, the intermolecular hydrogen bond interactions between the amide bond and certain residues in the active site of PARP-1 could contribute crucially to its potency .

Future Directions

Future research on this compound could involve further exploration of its biological activity, optimization of its synthetic route, and investigation of its mechanism of action. The design of new compounds with similar structures could also be a promising direction .

Properties

IUPAC Name

N-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O2S/c29-21(15-7-8-18-19(13-15)26-31-25-18)23-14-20-16-5-1-2-6-17(16)22(30)28(24-20)12-11-27-9-3-4-10-27/h1-2,5-8,13H,3-4,9-12,14H2,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOACRWNFHABIFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCN2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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